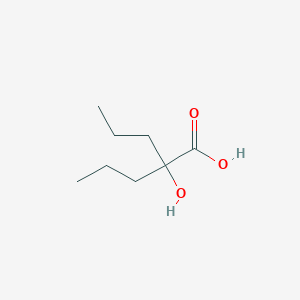

2-Hydroxy-2-propylpentanoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-2-propylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-5-8(11,6-4-2)7(9)10/h11H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLVRKWAUNYOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310595 | |

| Record name | 2-hydroxy-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3639-22-3 | |

| Record name | 2-Hydroxy-2-propylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3639-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-2-propylpentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3639-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 2 Propylpentanoic Acid

Direct Synthesis Pathways for 2-Hydroxy-2-propylpentanoic Acid

The formation of this compound is primarily achieved through the hydrolysis of suitable precursors. These pathways are characterized by their efficiency and the use of readily available starting materials.

Saponification of Precursors (e.g., Cyanohydrin Derivatives, Amides)

A principal route for synthesizing this compound involves the saponification of cyanohydrin derivatives. Specifically, di-n-propylketone cyanohydrin serves as a common starting material. google.com The saponification, which is a base-catalyzed hydrolysis of the nitrile group to a carboxylate, followed by acidification, yields the target α-hydroxy acid. This process is a fundamental method for converting ketones into α-hydroxy acids, extending the carbon chain by one carbon atom.

Alternatively, the hydrolysis can be performed under acidic conditions. For instance, the conversion of di-n-propylketone cyanohydrin can be achieved using concentrated hydrochloric acid, which directly hydrolyzes the nitrile functional group to a carboxylic acid. google.com

Controlled Hydrolysis and Related Synthetic Routes

Controlled hydrolysis is the cornerstone for the synthesis of this compound from its nitrile precursor, di-n-propylketone cyanohydrin. This transformation can be effectively controlled using either acidic or basic conditions. google.com In a typical laboratory-scale synthesis using acid catalysis, the cyanohydrin is treated with concentrated hydrochloric acid to facilitate the conversion of the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final this compound. google.com This method is a well-established procedure in organic synthesis for the preparation of α-hydroxy acids from ketone-derived cyanohydrins.

Role of this compound as a Synthetic Intermediate

The bifunctional nature of this compound makes it a versatile intermediate for the synthesis of other important chemical entities. Its hydroxyl and carboxylic acid groups can be selectively or simultaneously involved in further chemical reactions.

Preparation of 2-Propylpentanoic Anhydride (B1165640) via Dehydration

The direct synthesis of 2-Propylpentanoic Anhydride from this compound via a simple dehydration reaction is not a prominently documented pathway in the reviewed literature. Typically, the formation of anhydrides from carboxylic acids involves the use of dehydrating agents or the conversion of the carboxylic acid to a more reactive species like an acid chloride, which then reacts with a carboxylate salt. While this compound is a precursor to 2-propylpentanoic acid (valproic acid), the subsequent conversion to its anhydride usually starts from valproic acid itself. ispub.com

Formation of Unsaturated Pentenoic Acid Derivatives (e.g., 2-Propyl-2-pentenoic Acid)

A significant chemical transformation of this compound is its dehydration to form unsaturated pentenoic acid derivatives. Specifically, it serves as a direct precursor to E-2-propyl-2-pentenoic acid, a metabolite and derivative of valproic acid. google.com This elimination reaction involves the removal of the hydroxyl group and a proton from an adjacent carbon, creating a carbon-carbon double bond.

The reaction is typically carried out at high temperatures, often exceeding 200°C, and can be catalyzed by a substoichiometric amount of a tertiary amine, such as N-methylpyrrolidine. google.com During the process, water is continuously removed from the reaction mixture to drive the equilibrium towards the formation of the unsaturated product. google.com

Table 1: Reaction Conditions for Dehydration of this compound

| Parameter | Value | Source |

|---|---|---|

| Starting Material | This compound | google.com |

| Catalyst | N-methylpyrrolidine (tertiary amine) | google.com |

| Catalyst Loading | 5 to 10 mol% | google.com |

| Temperature | 230 to 240 °C | google.com |

| Reaction Time | Approximately 1 hour | google.com |

Derivatization for Prodrug Design and Conjugation Studies

While this compound is a known metabolite of the widely used drug valproic acid (2-propylpentanoic acid), its direct use as a scaffold for prodrug design is not extensively detailed in the available literature. nih.gov Instead, research has largely focused on the derivatization of the parent compound, valproic acid, to enhance its therapeutic properties or mitigate side effects. ispub.comnih.gov

These derivatization strategies for valproic acid often involve modification of the carboxylic acid group to form amides, esters, and other functional groups. ispub.comnih.gov For example, N-(2-hydroxyphenyl)-2-propylpentanamide is a derivative of valproic acid designed to improve anti-proliferative activity. nih.govmdpi.com Such studies highlight the chemical possibilities for derivatization within this class of compounds, which could theoretically be applied to this compound, although specific examples starting from the hydroxy acid are not prevalent. The goal of creating prodrugs is often to produce a chemically stable molecule that can be converted into the active drug through biotransformation. mdpi.comorientjchem.org

Stereoselective Synthesis and Isomeric Considerations in Production

The spatial arrangement of atoms in this compound presents unique challenges and opportunities in its synthesis. Stereoselective methods aim to control the three-dimensional structure of the molecule, which is crucial as different stereoisomers can exhibit distinct biological activities and chemical properties.

One approach to stereoselective synthesis involves the use of chiral auxiliaries. For instance, Evans chemistry has been employed in the synthesis of related hydroxy acids. This method utilizes chiral oxazolidinones to direct the stereochemical outcome of aldol (B89426) reactions. In a synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, an aldol reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from a chloroacetyloxazolidinone was a key step. nih.gov Although this particular reaction yielded only moderate diastereoselectivity, the resulting diastereomers were separable by silica (B1680970) gel chromatography. nih.gov This highlights a common strategy in stereoselective synthesis: even if a reaction is not perfectly selective, the ability to separate the resulting isomers can provide access to enantiomerically pure compounds.

Another strategy for achieving stereoselectivity is through directed hydrogenation. This technique is particularly effective for olefins containing a nearby polar functional group, such as a hydroxyl group, which can coordinate to the metal catalyst and direct the hydrogenation to a specific face of the double bond. This approach has been successfully applied to the synthesis of α-substituted β-hydroxy esters, which are structurally related to this compound. orgsyn.org The presence of an electron-withdrawing group at the α'-position can enhance both the reaction rate and the stereoselectivity. orgsyn.org

Isomeric considerations are also critical in non-stereoselective syntheses. For example, the dehydration of this compound can lead to a mixture of E and Z isomers of 2-propyl-2-pentenoic acid. google.com The reaction conditions can be tuned to favor one isomer over the other. Thermal dehydration in the presence of a substoichiometric amount of a tertiary amine, such as N-methylpyrrolidine, has been shown to preferentially form the E-isomer. google.com In contrast, dehydration using thionyl chloride followed by saponification tends to yield the Z-isomer as the major product. google.com

Reaction Mechanisms and Optimization of Synthetic Conditions

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental to optimizing the production process. The choice of reagents, solvents, temperature, and catalysts can significantly impact the yield, purity, and stereochemical outcome of the reaction.

A common route to this compound involves the saponification of the corresponding cyanohydrin, di-n-propylketone cyanohydrin. google.com This reaction is typically carried out using a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like glycerol. google.com The temperature is a critical parameter and is generally maintained at or above 130°C to drive the reaction to completion. google.com Following saponification, the reaction mixture is acidified to protonate the carboxylate and yield the final carboxylic acid. google.com

The optimization of synthetic conditions often involves a systematic variation of reaction parameters. For instance, in the dehydration of this compound to form 2-propyl-2-pentenoic acid, the type and amount of tertiary amine used as a catalyst can be optimized. google.com The temperature of the dehydration reaction is also a key variable, with temperatures of at least 200°C being typical. google.com The progress of the reaction can be monitored by techniques such as gas chromatography to determine the ratio of E and Z isomers and to ensure the reaction has gone to completion.

In stereoselective syntheses, the optimization of conditions is even more critical. In the case of directed hydrogenation, the choice of rhodium catalyst and the hydrogen pressure are important factors. orgsyn.org The solvent can also play a role in the stereoselectivity of the reaction. For aldol reactions employing chiral auxiliaries, the choice of Lewis acid and the reaction temperature are crucial for maximizing diastereoselectivity. nih.gov

Below is a table summarizing key reaction parameters and their impact on the synthesis of this compound and its derivatives.

| Reaction | Reagents/Catalyst | Temperature | Key Outcome/Optimization | Reference |

| Dehydration to E-2-propyl-2-pentenoic acid | Tertiary amine (e.g., N-methylpyrrolidine) | ≥ 200°C | Preferential formation of the E-isomer. | google.com |

| Dehydration to Z-2-propyl-2-pentenoic acid | Thionyl chloride, then KOH/glycerol | ≥ 130°C (saponification) | Predominant formation of the Z-isomer. | google.com |

| Saponification of di-n-propylketone cyanohydrin | Potassium hydroxide in glycerol | ≥ 130°C | Formation of this compound. | google.com |

| Stereoselective Aldol Reaction | Dibutylboron enolate of chloroacetyloxazolidinone | Not specified | Moderate diastereoselectivity, separable isomers. | nih.gov |

| Directed Hydrogenation | Rhodium catalyst | Not specified | High stereoselectivity in related systems. | orgsyn.org |

Metabolic Investigations of 2 Hydroxy 2 Propylpentanoic Acid

Pathways of Formation as a Valproic Acid Metabolite

The formation of 2-Hydroxy-2-propylpentanoic acid from valproic acid primarily occurs through hydroxylation reactions catalyzed by specific enzymes.

Hydroxylation by Cytochrome P450 Enzymes (e.g., CYP2A6, CYP2B6, CYP2C9)

Valproic acid undergoes oxidation by cytochrome P450 enzymes, a minor but significant metabolic route. pharmgkb.orgnih.gov Several CYP isoenzymes are involved in the metabolism of VPA, with CYP2C9, CYP2A6, and to a lesser extent, CYP2B6, playing key roles. nih.govnih.govoup.com These enzymes catalyze the formation of various hydroxylated metabolites. Specifically, CYP2A6 is partially responsible for the formation of 3-OH-VPA. nih.govnih.govoup.com Studies have shown that genetic variations in these CYP enzymes can influence the plasma concentrations of VPA and its metabolites. nih.govresearchgate.net For instance, individuals with certain variants of CYP2A6 and CYP2C9 may exhibit altered VPA metabolism. nih.gov

Table 1: Cytochrome P450 Enzymes Involved in Valproic Acid Metabolism

| Enzyme | Role in VPA Metabolism | Key Findings | Citations |

| CYP2A6 | Catalyzes 3-hydroxylation of VPA. | Partially responsible for the formation of 3-OH-VPA. Genetic polymorphisms can affect VPA plasma levels. | nih.govnih.govoup.comnih.govresearchgate.net |

| CYP2B6 | Minor role in VPA oxidation. | Contributes to the formation of some VPA metabolites, but its overall role is considered less significant than CYP2A6 and CYP2C9. | pharmgkb.orgnih.govoup.com |

| CYP2C9 | Major enzyme in VPA oxidation. | Predominantly catalyzes the formation of 4-ene-VPA, 4-OH-VPA, and 5-OH-VPA. Genetic variants can impact VPA metabolism. | pharmgkb.orgnih.govnih.govoup.comgazi.edu.tr |

Role in Omega-Oxidation Pathways

Omega (ω)-oxidation is an alternative metabolic pathway for fatty acids that involves the oxidation of the terminal methyl group. wikipedia.orgnih.gov While typically a minor pathway, it can become more significant when beta-oxidation is impaired. wikipedia.orgnih.gov In the context of VPA metabolism, ω-oxidation leads to the formation of hydroxylated metabolites at the omega carbon, such as 5-OH-VPA. oup.comchemicalbook.comchemicalbook.comnist.gov This process is initiated by cytochrome P450 enzymes, particularly from the CYP4F family, which introduce a hydroxyl group at the terminal carbon. wikipedia.orgnih.gov Subsequent oxidation steps can lead to the formation of a dicarboxylic acid. wikipedia.orgnih.gov In certain conditions, such as fulminant hepatic failure, the ω-oxidation of VPA can be markedly increased. nih.gov

Further Metabolic Fate of this compound

Once formed, this compound can undergo further metabolic transformations, including involvement in beta-oxidation and conjugation reactions.

Involvement in Beta-Oxidation Pathways

As a fatty acid derivative, this compound can enter the beta-oxidation pathway, which primarily occurs in the mitochondria. researchgate.netnih.govdocumentsdelivered.comulisboa.pt This pathway involves a series of enzymatic reactions that break down fatty acids to produce energy. The metabolism of VPA and its derivatives through beta-oxidation can interfere with the oxidation of natural fatty acids. nih.govdocumentsdelivered.comulisboa.ptnih.govcohlife.org The process begins with the activation of the fatty acid to its CoA ester. researchgate.netresearchgate.net

Formation of Acyl-CoA Derivatives (e.g., 3-hydroxy-2-propylpentanoyl-CoA)

For beta-oxidation to proceed, this compound must first be converted to its corresponding acyl-CoA derivative. This activation is a crucial step. The formation of valproyl-CoA from VPA is catalyzed by medium-chain acyl-CoA synthetase. pharmgkb.orgnih.gov Similarly, hydroxylated metabolites like 3-hydroxy-2-propylpentanoic acid would form their respective acyl-CoA derivatives, such as 3-hydroxy-2-propylpentanoyl-CoA, to enter the beta-oxidation spiral. hmdb.ca This acyl-CoA derivative is then a substrate for the subsequent enzymes in the beta-oxidation pathway. hmdb.ca

Glucuronidation and Conjugation Reactions

Glucuronidation is a major metabolic pathway for VPA, accounting for a significant portion of its elimination. pharmgkb.orgnih.govnih.gov This process involves the conjugation of VPA with glucuronic acid, forming a more water-soluble metabolite, valproate glucuronide, which is readily excreted in the urine. pharmgkb.orgnih.govnih.govhmdb.ca While the primary substrate for glucuronidation is VPA itself, its hydroxylated metabolites can also potentially undergo conjugation reactions. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. pharmgkb.orgnih.govresearchgate.net The formation of glucuronide conjugates increases the water solubility of the compounds, facilitating their removal from the body. hmdb.ca

Enzymatic Regulation of this compound Metabolism

The metabolic fate of this compound, a branched-chain hydroxy fatty acid, is governed by a series of enzymatic reactions. These processes, primarily occurring in the liver, involve hydroxylation, oxidation, and conjugation to facilitate its elimination. The key enzyme families regulating these transformations include Cytochrome P450 monooxygenases, dehydrogenases, hydratases, and various transferases.

The initial steps in the metabolism of many fatty acids and related xenobiotics involve oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes. nih.gov These heme-thiolate proteins act as monooxygenases, inserting one atom of molecular oxygen into a substrate. nih.gov In the case of compounds structurally similar to this compound, such as other branched-chain fatty acids, CYP enzymes play a crucial role. The metabolism of the related compound, 2-propylpentanoic acid (valproic acid), is known to be mediated by CYP-dependent hydroxylation. researchgate.net

CYP ω-hydroxylases, including subfamilies like CYP4A and CYP4F, are particularly important in the metabolism of fatty acids and their derivatives. nih.gov These enzymes catalyze the addition of a hydroxyl group at the terminal (ω) or penultimate (ω-1) carbon atom of the fatty acid chain. nih.gov While the primary hydroxyl group of this compound is already present, further hydroxylation at other positions on the propyl chains is a plausible metabolic step, increasing the compound's polarity. The specific isoenzymes involved in the metabolism of zaltoprofen, a drug with a carboxylic acid moiety, include CYP2C9, highlighting the potential involvement of this common drug-metabolizing enzyme. nih.gov

Table 1: Key Cytochrome P450 (CYP) Isoenzymes in Fatty Acid Hydroxylation

| Enzyme Family | Specific Isoenzyme | Typical Substrates & Function | Potential Role in this compound Metabolism |

| CYP2C | CYP2C9 | Non-steroidal anti-inflammatory drugs (NSAIDs), various carboxylic acids. nih.gov | Potential involvement in the oxidation of the alkyl chains. |

| CYP4A | CYP4A11 | Prostaglandins, arachidonic acid, and other fatty acids (ω-hydroxylation). nih.gov | Catalysis of terminal oxidation on one of the propyl side chains. |

| CYP4F | Not specified | Leukotrienes, fatty acids (ω-hydroxylation). nih.gov | Further hydroxylation to create more polar, readily excreted metabolites. |

Following initial hydroxylation, or for the parent compound itself, beta-oxidation is a primary catabolic pathway. Given its structure as a branched-chain fatty acid, the enzymatic machinery for this process is critical. The metabolism of 2-propylpentanoic acid involves mitochondrial β-oxidation. researchgate.net This process is not handled by the standard beta-oxidation enzymes alone due to the branching at the alpha-carbon.

Specialized dehydrogenases are required. For instance, the dehydrogenation of valproyl-CoA, a derivative of 2-propylpentanoic acid, is efficiently catalyzed by 2-methyl-branched-chain acyl-CoA dehydrogenase. nih.gov The beta-oxidation cycle involves a sequence of enzymatic reactions catalyzed by acyl-CoA dehydrogenases, enoyl-CoA hydratases, and 3-hydroxyacyl-CoA dehydrogenases. utah.eduoup.com In rat liver mitochondria, a trifunctional protein has been identified that possesses enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase activities, streamlining the processing of long-chain fatty acids. nih.gov Fatty acid hydratases are a class of enzymes that catalyze the addition of water to carbon-carbon double bonds, a key step in the beta-oxidation pathway. mdpi.com

Table 2: Key Dehydrogenases and Hydratases in Branched-Chain Fatty Acid Beta-Oxidation

| Enzyme | Abbreviation | Function in Beta-Oxidation | Relevance to this compound |

| 2-Methyl-branched-chain acyl-CoA dehydrogenase | - | Catalyzes the initial dehydrogenation of branched-chain acyl-CoAs. nih.gov | Likely involved in the initial oxidative step of the CoA-activated compound. |

| Enoyl-CoA Hydratase | - | Catalyzes the hydration of the trans-Δ²-enoyl-CoA intermediate. nih.gov | A crucial step in the subsequent degradation of the carbon skeleton. |

| 3-Hydroxyacyl-CoA Dehydrogenase | - | Catalyzes the dehydrogenation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. oup.comnih.gov | Essential for the progression of the beta-oxidation spiral. |

| Branched-chain α-keto acid dehydrogenase | BKD | Involved in the metabolism of branched-chain amino acids and their keto-acid derivatives. nih.gov | May play a role if the compound undergoes further metabolism to a keto-acid. |

Conjugation is a phase II metabolic reaction that significantly increases the water solubility of metabolites, facilitating their excretion. For compounds with hydroxyl and carboxylic acid groups, glucuronidation is a major pathway. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.netnih.gov

UGT enzymes, particularly those in the UGT2B subfamily, are known to catalyze the glucuronidation of a wide range of substrates, including fatty acids and carboxylic acids. nih.gov The UGT2B7 isoform, for example, is primarily responsible for the glucuronidation of the NSAID zaltoprofen. nih.gov Given that this compound possesses both a hydroxyl and a carboxylic acid group, it is a prime candidate for conjugation via UGT enzymes, likely forming both ether and ester glucuronides.

Table 3: Key Transferases in the Conjugation of Hydroxy-Carboxylic Acids

| Enzyme Family | Specific Isoform | Function | Potential Conjugation Site on this compound |

| UDP-Glucuronosyltransferase | UGT2B7 | Catalyzes glucuronidation of various compounds, including NSAIDs and fatty acids. nih.gov | Carboxylic acid group (forming an ester glucuronide) and the tertiary hydroxyl group (forming an ether glucuronide). |

| UDP-Glucuronosyltransferase | UGT1A3 | Involved in the glucuronidation of some NSAIDs, though often to a lesser extent than UGT2B7. nih.gov | Potential secondary involvement in conjugation at the carboxylic acid or hydroxyl group. |

In Vitro and In Silico Metabolic Pathway Analysis

The elucidation of metabolic pathways for novel or complex compounds like this compound relies heavily on a combination of in vitro experiments and in silico modeling. These approaches allow for the identification of metabolites and the enzymes responsible for their formation.

In vitro methods provide direct experimental evidence of metabolic transformation. Key systems include:

Human Liver Microsomes: These subcellular fractions contain a high concentration of CYP and UGT enzymes and are widely used to study phase I and phase II metabolism. nih.gov

cDNA-Expressed Recombinant Enzymes: Using specific human CYP or UGT isoforms expressed in cell lines (e.g., insect cells or bacteria) allows for precise identification of which enzymes are responsible for a particular metabolic reaction. nih.gov

Whole-Cell Biocatalysis: Recombinant microorganisms, such as E. coli engineered to express specific enzymes like hydratases, can be used to study or produce specific hydroxylated fatty acids. mdpi.com

In silico methods use computational power to predict and analyze metabolic pathways, complementing experimental data. These techniques include:

Molecular Docking: Programs like Autodock/Vina can predict how a substrate, such as this compound, binds to the active site of a metabolic enzyme. This helps to identify which enzymes are likely to interact with the compound. nih.gov

Molecular Dynamics (MD) Simulations: These simulations model the movement of the substrate within the enzyme's active site over time, providing insights into the stability of the binding and the dynamics of the interaction. nih.gov

Metabolic Pathway Modeling: Computational models can be constructed to simulate the flow of metabolites through a pathway, helping to identify crucial enzymes and potential bottlenecks. nih.gov

Quantitative Structure-Activity Relationship (QSAR): These models can predict the metabolic fate of a chemical based on its structural features by comparing it to a database of known compounds.

Table 4: Summary of In Vitro and In Silico Metabolic Analysis Methods

| Method Type | Technique | Application |

| In Vitro | Human Liver Microsomes | Screening for CYP and UGT-mediated metabolism. nih.gov |

| In Vitro | Recombinant Enzymes | Identifying specific enzyme isoforms involved in metabolism. nih.gov |

| In Vitro | Hepatocyte Cultures | Studying the complete metabolic profile in a cellular context. nih.gov |

| In Silico | Molecular Docking | Predicting binding affinity and pose of the compound in an enzyme active site. nih.gov |

| In Silico | Molecular Dynamics Simulation | Assessing the stability and dynamics of the enzyme-substrate complex. nih.gov |

| In Silico | Pathway Modeling | Simulating metabolic flux and identifying key regulatory enzymes. nih.gov |

Biological Activities and Cellular Pathways Investigated in Research Models

Anticonvulsant Activity in Animal Models and In Vitro Systems

While direct studies on the anticonvulsant activity of 2-Hydroxy-2-propylpentanoic acid are limited in publicly available research, extensive investigation into its parent compound, valproic acid (VPA), and its analogues provides significant insights. Valproic acid is a well-established antiepileptic drug with a broad spectrum of activity against various seizure types. nih.gov The anticonvulsant profile of VPA analogues is often evaluated in various animal models, including the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) seizure test in mice, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.

Analogues of valproic acid have been synthesized and tested to explore their potential for improved efficacy and reduced side effects. For instance, the introduction of a hydroxyl group, as seen in this compound, is a common strategy in medicinal chemistry to alter the pharmacokinetic and pharmacodynamic properties of a parent compound. Research on other α-hydroxyamides has demonstrated potent anticonvulsant effects, suggesting that the hydroxyl moiety can contribute significantly to the biological activity. mdpi.commdpi.com

The structure-activity relationship (SAR) of valproic acid analogues has been a key area of research to understand the molecular features necessary for anticonvulsant activity. Studies have shown that the branched-chain fatty acid structure of VPA is crucial for its therapeutic effect. nih.gov Modifications to the alkyl chains and the carboxylic acid group can significantly impact potency and neurotoxicity.

For VPA and its derivatives, anticonvulsant activity is often correlated with their ability to modulate GABAergic neurotransmission and reduce the activity of excitatory neurotransmitters. nih.gov Key structural features that influence this activity include:

Chain Length and Branching: The presence of two propyl chains in valproic acid is optimal for its activity. Altering the length and branching of these chains can affect both efficacy and toxicity.

Polar Group: The carboxylic acid group is a critical feature. Its modification into amides, esters, or other functional groups can lead to derivatives with different pharmacological profiles. The introduction of a hydroxyl group at the alpha-position, creating this compound, would be expected to increase the polarity of the molecule, which could influence its ability to cross the blood-brain barrier and interact with its molecular targets.

| Compound/Derivative Class | Key Structural Feature | Impact on Anticonvulsant Activity |

| Valproic Acid Analogues | Branched alkyl chains | Larger molecules tend to be more potent nih.gov |

| α-Hydroxyamides | α-hydroxyl group | Can confer potent anticonvulsant effects mdpi.commdpi.com |

| Carboxylic Acid Modifications | Amide or ester formation | Alters pharmacokinetic and pharmacodynamic properties |

Antiproliferative Activity in Cell Lines

The potential of valproic acid and its derivatives as antiproliferative agents has been investigated in various cancer cell lines. Valproic acid itself is known to inhibit histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression. jst.go.jp This inhibition can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Derivatives of 2-propylpentanoic acid have been shown to induce apoptosis and modulate cellular growth in cancer cells. The pro-apoptotic effects are often mediated through the regulation of key proteins involved in the cell death pathway.

For example, HO-AAVPA has been found to:

Induce apoptosis in U87-MG and U-2 OS cells. mdpi.com

Cause cell cycle arrest and increase apoptosis in breast cancer cell lines. nih.gov

Decrease the number of colonies in colony formation assays, indicating an inhibition of long-term cell survival. mdpi.com

The mechanisms underlying these effects are thought to involve the modulation of apoptotic and anti-apoptotic proteins. Valproic acid has been shown to increase the expression of pro-apoptotic genes like Bax and p53, while reducing the levels of the anti-apoptotic gene Bcl-2 in HeLa cells. impactfactor.org It is plausible that this compound and its derivatives could exert similar effects, although further research is needed to confirm this.

| Cell Line | Compound | Observed Effects |

| U87-MG (Glioblastoma) | HO-AAVPA | Antiproliferative, Pro-apoptotic mdpi.com |

| U-2 OS (Osteosarcoma) | HO-AAVPA | Antiproliferative, Pro-apoptotic mdpi.com |

| Breast Cancer Cells | HO-AAVPA | Induces apoptosis and cell cycle arrest nih.gov |

| HeLa (Cervical Cancer) | Valproic Acid | Reduced viability, increased apoptosis, cell cycle arrest impactfactor.org |

Neuroprotective Mechanisms in Preclinical Models

Valproic acid has demonstrated neuroprotective effects in various preclinical models of neurological disorders. These effects are attributed to its multifaceted mechanism of action, which includes HDAC inhibition, modulation of inflammatory responses, and regulation of apoptotic pathways. jst.go.jpmdpi.comnih.gov Although direct evidence for the neuroprotective mechanisms of this compound is lacking, the known effects of VPA provide a strong basis for what might be expected from its hydroxylated metabolite.

The neuroprotective actions of valproic acid have been observed in models of:

Spinal Cord Injury: VPA treatment has been shown to reduce cavitation volume and promote functional recovery in a rat model of spinal cord injury. jst.go.jp

Transient Global Ischemia: In rats, VPA protected against hippocampal cell loss and cognitive deficits following ischemia, partly by suppressing microglial activation and inflammation. nih.govmdpi.com

Tinnitus: VPA has shown beneficial effects in a salicylate-induced tinnitus model by preventing oxidative damage and apoptosis in neuronal cells. researchgate.net

The underlying mechanisms for these neuroprotective effects are believed to involve:

HDAC Inhibition: This leads to the acetylation of histones and subsequent changes in gene expression that promote neuronal survival. jst.go.jpnih.gov

Anti-inflammatory Effects: VPA can suppress the activation of microglia and reduce the production of pro-inflammatory cytokines in the brain. nih.govmdpi.com

Anti-apoptotic Effects: VPA can regulate the expression of proteins involved in the apoptotic cascade, thereby preventing neuronal cell death. researchgate.net

Given that this compound is a metabolite of VPA, it may contribute to or possess its own neuroprotective properties through similar mechanisms. However, dedicated studies are required to elucidate its specific role and potency.

Antimicrobial and Antifungal Properties (of related hydrazide derivatives)

The search for new antimicrobial and antifungal agents has led to the investigation of various chemical scaffolds, including hydrazide derivatives. While there is no specific information on the antimicrobial properties of this compound itself, research has been conducted on the hydrazide derivatives of its parent compound, valproic acid.

A study on the synthesis and biological activity of a series of Schiff bases of valproic acid hydrazide derivatives revealed some interesting findings. These compounds were evaluated for their anticancer and antiangiogenic activities, with some derivatives showing moderate inhibition of cell proliferation in the HepG2 liver carcinoma cell line. jst.go.jp

More broadly, hydrazide-hydrazones are a class of compounds known to possess a wide spectrum of biological activities, including antibacterial and antifungal properties. nih.govmdpi.comimpactfactor.orgnih.gov The general structure of these compounds allows for diverse modifications, which can be tailored to enhance their activity against specific microbial strains.

Research on various hydrazide-hydrazone derivatives has demonstrated:

Antibacterial Activity: Many hydrazide-hydrazones exhibit potent activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

Antifungal Activity: Several derivatives have shown significant efficacy against various fungal pathogens, including Candida albicans. mdpi.comnih.gov

The antimicrobial mechanism of hydrazide-hydrazones is often attributed to their ability to interfere with essential cellular processes in microorganisms. The specific antimicrobial and antifungal profile of hydrazide derivatives of 2-propylpentanoic acid would depend on the specific structural modifications made to the hydrazide moiety. Further research in this area could lead to the development of novel antimicrobial agents.

| Derivative Class | Target Organism Type | General Finding |

| Valproic acid hydrazide Schiff bases | Cancer cells | Moderate antiproliferative activity jst.go.jp |

| Hydrazide-hydrazones | Bacteria | Broad-spectrum antibacterial activity nih.govmdpi.com |

| Hydrazide-hydrazones | Fungi | Potent antifungal activity mdpi.comnih.gov |

Structural and Stereochemical Considerations in Research

Stereoisomerism of 2-Hydroxy-2-propylpentanoic Acid and its Metabolites

This compound possesses a chiral center at the C2 carbon atom. This carbon is bonded to four distinct groups: a hydroxyl group (-OH), a carboxyl group (-COOH), a propyl group (-CH2CH2CH3), and another propyl group. This structural feature gives rise to the existence of stereoisomers, specifically a pair of enantiomers (R and S forms), which are non-superimposable mirror images of each other.

The metabolism of structurally related compounds, such as valproic acid (VPA), provides insights into the potential stereochemical outcomes for this compound's metabolites. For instance, the β-oxidation of VPA leads to metabolites like 3-hydroxy-VPA, where metabolism shows a slight preference for attacking the pro-S side chain. Another significant VPA metabolite, 4-ene-VPA, also exhibits stereoselectivity, with the S-(-)-4-ene-VPA enantiomer showing different biological activity compared to the R enantiomer. Given these precedents, it is highly probable that the metabolic products of this compound would also exist as distinct stereoisomers, with their formation potentially being stereoselective.

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Quantification (e.g., HPLC)

Chromatographic methods are fundamental for isolating and quantifying 2-hydroxy-2-propylpentanoic acid from complex biological matrices or reaction mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used method for the analysis of valproic acid (VPA) and its metabolites. For volatile compounds like the derivatives of this compound, GC-MS provides excellent separation and sensitive detection. Prior to analysis, the sample often undergoes a derivatization step, such as silylation, to increase the volatility and thermal stability of the analyte. For instance, the bis-TMS derivative of 5-hydroxy-2-propylpentanoic acid has been analyzed using GC with a capillary column. nist.gov GC-based methods are frequently employed in metabolic profiling studies to quantify organic acids in urine. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another key technique used for the analysis of VPA metabolites. It is particularly useful for non-volatile or thermally labile compounds. HPLC can be coupled with various detectors, including UV-Vis and mass spectrometry (LC-MS), for highly sensitive and specific quantification. In quality control, HPLC with detectors like an Evaporative Light Scattering Detector (ELSD) can be used to determine the purity of related hydroxy VPA compounds. lgcstandards.com

Table 1: Chromatographic Methods for Valproic Acid Metabolite Analysis

| Technique | Description | Application | Reference |

|---|---|---|---|

| GC-MS | Separation of volatile compounds followed by mass spectrometric detection. Often requires derivatization. | Metabolic profiling of organic acids in urine, identification of VPA metabolites. | researchgate.netnih.gov |

| HPLC-ELSD | Separation of non-volatile compounds with detection based on light scattering of the dried analyte. | Purity assessment of synthesized standards. | lgcstandards.com |

Spectroscopic Methods for Structural Confirmation (e.g., FTIR, Mass Spectrometry, NMR)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming its identity. The exact mass of this compound is 160.109944368 Da. nih.gov In GC-MS or LC-MS analysis, the fragmentation pattern of the parent ion provides a fingerprint that helps in structural elucidation and confirmation. researchgate.net Predicted collision cross-section (CCS) values for different adducts of related isomers like 4-hydroxy-2-propylpentanoic acid are also used for identification. uni.lu

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) group and the carbonyl (C=O) group of the carboxylic acid. Specifications for the parent compound, 2-propylpentanoic acid, often require that its infrared spectrum conforms to a reference standard. thermofisher.com

Table 2: Spectroscopic Data for this compound and Related Compounds

| Method | Compound | Observation | Reference |

|---|---|---|---|

| Mass Spectrometry | This compound | Molecular Weight: 160.21 g/mol ; Exact Mass: 160.109944368 Da | nih.gov |

| ¹H NMR | 2-Propylpentanoic acid | Provides a reference spectrum for the carbon backbone. | chemicalbook.com |

| ¹H NMR | 2-Hydroxypropanoic acid | Shows signals characteristic of a molecule with both hydroxyl and carboxylic acid groups on adjacent carbons. | hmdb.ca |

Bioanalytical Approaches for Metabolic Profiling

Metabolic profiling, or metabolomics, is used to obtain a comprehensive overview of metabolites in a biological sample, providing insights into physiological or pathological states. Given that this compound is a metabolite of VPA, its analysis is often part of a broader metabolic profiling study. researchgate.net

These studies typically analyze urine or plasma samples to identify and quantify a wide range of organic acids and other metabolites. researchgate.netclinpgx.org The goal is often to understand the metabolic consequences of VPA administration and to identify potential biomarkers of its effects or toxicity. researchgate.netclinpgx.org

GC-MS is a cornerstone technique for this purpose. researchgate.net Untargeted metabolic profiling using LC-MS is also employed to detect changes in metabolite levels and identify regulated pathways. nih.gov Statistical methods like principal component analysis (PCA) are then used to analyze the complex datasets and identify significant changes in metabolite profiles between different groups (e.g., VPA-treated vs. control). researchgate.netnih.gov Such analyses have revealed VPA-induced alterations in branched-chain amino acid metabolism and markers of oxidative stress. nih.govclinpgx.org

Purity Assessment Methodologies

Ensuring the purity of a chemical substance is crucial, especially when it is used as an analytical standard or in biological assays. The purity of this compound and its related compounds is typically assessed using chromatographic techniques.

Chromatographic Purity: HPLC is a standard method for determining the purity of non-volatile organic compounds. A certificate of analysis for a related compound, 4-Hydroxy Valproic Acid Sodium Salt, lists HPLC with ELSD detection as the method for determining purity, with a result of 100.00%. lgcstandards.com For the parent compound, 2-propylpentanoic acid, gas chromatography (GC) is often used, with a typical purity specification of ≥98.5%. thermofisher.com These methods can detect and quantify impurities, including isomers or by-products from synthesis.

Other Analytical Tests: In addition to chromatographic methods, other tests are performed to confirm the identity and assess the purity of a substance. These can include:

Elemental Analysis: To confirm the elemental composition (%C, %H). lgcstandards.com

Water Content: Determined, for example, by Karl Fischer titration or inferred from elemental analysis. lgcstandards.com

Spectroscopic Confirmation: NMR and MS are used to confirm that the structure corresponds to the intended compound. lgcstandards.com

Table 3: Compound Names Mentioned in the Article

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | Hydroxyvalproic acid |

| Valproic Acid | VPA, 2-Propylpentanoic acid |

| 4-Hydroxy Valproic Acid Sodium Salt | 4-Hydroxy-2-propyl-pentanoic Acid Sodium Salt |

| 5-Hydroxy-2-propylpentanoic acid | 5-OH-VPA, 5-hydroxyvalproate |

| 2-Hydroxypropanoic acid | Lactic acid |

Computational and Theoretical Studies of 2 Hydroxy 2 Propylpentanoic Acid

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are instrumental in visualizing the three-dimensional structure of a molecule and simulating its dynamic behavior over time. These techniques can predict how a ligand, such as 2-hydroxy-2-propylpentanoic acid, might bind to a biological target, like an enzyme or receptor.

For instance, molecular docking and MD simulations have been employed to study the interaction of VPA derivatives with histone deacetylase 8 (HDAC8), a key enzyme in epigenetic regulation. nih.gov These studies reveal that modifications to the VPA structure, such as the addition of amino acid residues, can significantly alter the binding mode and interactions with the enzyme's active site. nih.govresearchgate.net Hydrogen bonds and hydrophobic interactions are identified as key drivers of these interactions. nih.gov It is plausible that the introduction of a hydroxyl group at the C2 position in this compound would also lead to distinct binding characteristics within a target protein's binding pocket, potentially forming additional hydrogen bonds and influencing its orientation and affinity.

Computational studies on VPA binding to HDAC have shown that the molecule undergoes conformational changes to fit within the binding site. researchgate.net Energy calculations from such models can estimate the binding affinity of a ligand to its target. researchgate.net Similar modeling of this compound could predict its binding energy to various enzymes, providing a rationale for its potential biological effects.

| Computational Technique | Application | Key Findings from VPA Analog Studies | Potential Insights for this compound |

|---|---|---|---|

| Molecular Docking | Predicting the binding orientation of a ligand to a target protein. | VPA derivatives bind to different sites on HDAC8 compared to VPA, with hydrogen bonds and hydrophobic interactions being crucial. nih.gov | Prediction of preferred binding poses within enzyme active sites (e.g., CYPs, HDACs). |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior and stability of the ligand-protein complex. | MD simulations revealed that VPA derivatives can reach different sites within the enzyme over time through interactions like salt bridges. researchgate.net | Assessment of the stability of the compound within a binding pocket and identification of key stabilizing interactions. |

| Energy Calculations | Estimating the binding affinity of a ligand for its target. | VPA has a lower calculated binding affinity for HDAC compared to other inhibitors like trichostatin-A. researchgate.net | Quantitative estimation of binding strength to various biological targets. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can be used to predict the activity of new or untested compounds.

QSAR studies on VPA metabolites have been conducted to understand the structural requirements for their anticonvulsant activity. nih.govnih.gov These studies have identified several molecular descriptors that are important for activity, such as:

Lipophilicity (log P): A higher lipophilicity is often correlated with better penetration of the blood-brain barrier and thus greater anticonvulsant potency. nih.gov

Molecular Weight and Surface Area: These parameters can influence how the molecule fits into a receptor or active site. nih.gov

Electronic Properties: The distribution of charges within the molecule can affect its interaction with polar residues in a protein. nih.gov

| Descriptor | Influence on Anticonvulsant Activity (from VPA metabolite studies) | Predicted Impact for this compound |

|---|---|---|

| Lipophilicity (log P) | Directly correlated with activity; higher log P suggests better blood-brain barrier penetration. nih.gov | The hydroxyl group would likely decrease the log P compared to VPA, potentially affecting its distribution and activity. |

| Molecular Weight/Surface Area | Inversely related to activity in some models. nih.gov | Slightly higher molecular weight than VPA, which could influence its fit in a binding site. |

| Substitution at C2 (alpha-position) | Considered essential for higher activity. nih.gov | The C2-hydroxyl group is a key structural feature that would be a primary focus of QSAR analysis. |

| Electronic Descriptors | Important for describing interactions with biological targets. nih.gov | The polar hydroxyl group would significantly alter the electronic properties compared to VPA. |

Prediction of Metabolic Transformations and Enzyme Interactions

Computational tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the enzymes involved. VPA is known to undergo extensive metabolism in the liver, primarily through glucuronidation, β-oxidation, and oxidation by cytochrome P450 (CYP) enzymes. nih.govpharmgkb.org

The major routes of VPA metabolism include:

Glucuronidation: This is a major pathway for VPA, mediated by UGT enzymes. pharmgkb.org

β-oxidation: VPA can be metabolized in the mitochondria like other fatty acids. nih.gov

CYP-mediated oxidation: Various CYP isoenzymes, including CYP2C9, CYP2A6, and CYP2B6, are involved in the hydroxylation of VPA at different positions, leading to metabolites like 4-OH-VPA and 5-OH-VPA. mdpi.com

Given that this compound is already a hydroxylated metabolite, its subsequent metabolism would likely involve further oxidation or conjugation. Computational models could predict the likelihood of these subsequent metabolic steps. For example, the existing hydroxyl group could be a site for glucuronidation. Further oxidation could also occur at other positions on the carbon chains.

Computational docking and simulation can also be used to model the interaction of metabolites with specific enzymes. For example, a study used homology modeling and docking simulations to investigate the interaction between VPA-glucuronide and acylpeptide hydrolase (APEH), providing insights into drug-drug interactions. nih.gov Similar studies could be performed for this compound to understand its potential to interact with and possibly inhibit or be a substrate for various metabolizing enzymes.

Conformational Analysis and Molecular Recognition Studies

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule is critical for its ability to bind to a biological target, a process known as molecular recognition.

For flexible molecules like this compound, there are many possible conformations. Computational methods can be used to identify the low-energy, and therefore most probable, conformations. Studies on other hydroxy fatty acids have utilized techniques like NMR spectroscopy in conjunction with computational modeling to determine their conformation. aocs.org

The binding of VPA to HDAC, for example, requires the molecule to adopt a specific conformation to fit into the enzyme's active site. researchgate.net The presence of the hydroxyl group and the two propyl chains at the C2 position of this compound will impose specific steric constraints and preferred dihedral angles, influencing its conformational landscape. Understanding these preferred conformations is key to predicting how it will be recognized by and interact with target proteins. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, playing a significant role in molecular recognition events.

Research on Derivatives and Analogs of 2 Hydroxy 2 Propylpentanoic Acid

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of 2-hydroxy-2-propylpentanoic acid primarily involves modifications of the carboxylic acid and hydroxyl groups to yield esters and amides. These synthetic strategies aim to alter the physicochemical properties of the parent compound, such as lipophilicity, solubility, and metabolic stability.

General synthetic routes for esterification involve reacting this compound with an appropriate alcohol in the presence of an acid catalyst. Similarly, amidation can be achieved by converting the carboxylic acid to an activated intermediate, such as an acyl chloride or an active ester, followed by reaction with a desired amine.

A notable example of a synthesized derivative is N-(2-hydroxyphenyl)-2-propylpentanamide, an amide derivative of valproic acid, which shares structural similarities with this compound. nih.gov The synthesis of this compound was part of a study to design valproic acid derivatives with improved anti-proliferative activity. nih.gov The synthesis of various esters of similar α-hydroxy acids, such as β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters, has also been reported, highlighting the feasibility of such modifications. researchgate.net

The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. A combination of analytical techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms.

Mass Spectrometry (MS): Techniques like High-Resolution Mass Spectrometry (HRMS) are used to determine the exact molecular weight and elemental composition of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (HPLC-MS/MS), is utilized to assess the purity of the derivatives and to study their metabolic fate. For instance, HPLC-MS/MS has been adapted for the determination of valproic acid and its metabolites, including 3-hydroxy-2-propylpentanoic acid, in biological samples. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the hydroxyl, carbonyl, and amide groups.

| Derivative Type | General Synthetic Method | Key Characterization Techniques |

| Esters | Acid-catalyzed reaction of this compound with an alcohol. | NMR, MS, IR |

| Amides | Reaction of an activated form of this compound with an amine. | NMR, MS, IR, HPLC-MS/MS |

Structure-Activity Relationship Studies of Modified Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For analogs of this compound, these studies aim to identify the key structural features responsible for their therapeutic effects and to guide the design of more potent and selective compounds.

Research on branched carboxylic acids, including the structurally related valproic acid (2-propylpentanoic acid), has provided valuable insights into the SAR of this class of compounds. A study on the transcriptional profiling of various branched carboxylic acids revealed that the length and branching of the alkyl chains at the α-position significantly impact their biological activity. nih.gov Specifically, 2- or 3-carbon alkyl substituents at the alpha position of a carboxylic acid elicited a transcriptional profile similar to that of valproic acid, suggesting that modifications to the propyl groups of this compound could modulate its activity. nih.gov

Furthermore, the introduction of different functional groups can drastically alter the biological profile. For instance, a review of the structure-activity relationships of natural and synthetic anticancer compounds highlighted that functional groups such as fluoro, methoxy, amino, and hydroxyl can significantly impact antimigration and antiproliferation activities. nih.gov The position of these functional groups is also critical for their activity. nih.gov

In the context of designing analogs of this compound, SAR studies would focus on:

Modification of the Alkyl Chains: Altering the length and branching of the two propyl groups to investigate the impact on lipophilicity and target binding.

Substitution on the Carbon Backbone: Introducing various functional groups at different positions to explore new interactions with biological targets.

Modification of the Carboxylic Acid Group: Converting the carboxylic acid to esters, amides, or other bioisosteres to modulate polarity, cell permeability, and metabolic stability.

Introduction of Aromatic Moieties: Incorporating aromatic rings to potentially introduce new binding interactions, as seen in the design of N-(2-hydroxyphenyl)-2-propylpentanamide. nih.gov

| Structural Modification | Potential Impact on Activity |

| Altering alkyl chain length | Modulates lipophilicity and target engagement |

| Introducing functional groups | Can enhance potency and selectivity |

| Modifying the carboxylic acid | Affects polarity, permeability, and metabolism |

| Incorporating aromatic rings | Introduces new binding interactions |

Conjugates with Peptides and Amino Acids for Enhanced Activities

Conjugating small molecules like this compound with peptides and amino acids represents a promising strategy to enhance their therapeutic potential. Peptide-drug conjugates (PDCs) can improve drug targeting, increase stability, and facilitate cellular uptake. nih.govnih.gov

The general principle of PDC design involves covalently linking the drug molecule to a peptide via a biodegradable linker. nih.gov The peptide component can be designed to target specific receptors that are overexpressed on diseased cells, thereby delivering the therapeutic agent to the site of action while minimizing off-target effects. nih.gov

While specific conjugates of this compound are not yet widely reported in the literature, the synthesis of endomorphin analogues containing α-hydroxy-β-phenylalanine demonstrates the feasibility of incorporating α-hydroxy acids into peptide structures. nih.gov This suggests that this compound could be similarly conjugated to peptides.

Potential benefits of conjugating this compound with peptides or amino acids include:

Targeted Delivery: Utilizing homing peptides to direct the conjugate to specific tissues or cell types, such as tumor cells. nih.gov

Improved Pharmacokinetics: The peptide component can alter the absorption, distribution, metabolism, and excretion (ADME) profile of the parent compound, potentially leading to a longer half-life and improved bioavailability.

The design of such conjugates would require careful consideration of the peptide sequence, the nature of the linker, and the site of conjugation on the this compound molecule.

Design and Evaluation of Functionalized Analogs for Specific Research Applications

The design and evaluation of functionalized analogs of this compound are driven by the need for molecular tools to probe biological systems and to develop compounds with specific therapeutic applications.

A prime example is the in silico design and subsequent in vitro evaluation of N-(2-hydroxyphenyl)-2-propylpentanamide as a potential anti-cancer agent. nih.gov In this study, computational docking simulations were used to predict the binding of a series of valproic acid derivatives to histone deacetylase (HDAC), a known therapeutic target. nih.gov The most promising candidate was then synthesized and tested, demonstrating improved anti-proliferative activity compared to the parent compound. nih.gov This approach highlights the power of computational methods in the rational design of functionalized analogs.

Functionalized analogs of this compound can be designed for a variety of research applications, including:

Enzyme Inhibitors: By incorporating specific functional groups that can interact with the active site of a target enzyme, analogs can be designed as potent and selective inhibitors.

Molecular Probes: Analogs can be functionalized with reporter groups, such as fluorescent tags or biotin, to be used as molecular probes for studying biological processes, such as cellular uptake and target engagement.

Metabolic Studies: Isotopically labeled analogs (e.g., with ¹³C or ²H) can be synthesized to trace the metabolic pathways of this compound and its derivatives in vivo.

The evaluation of these functionalized analogs involves a range of in vitro and in vivo assays to assess their biological activity, target specificity, and pharmacokinetic properties.

| Functionalized Analog Application | Design Strategy | Evaluation Method |

| Enzyme Inhibition | Incorporate functional groups that bind to the enzyme's active site. | In vitro enzyme activity assays. |

| Molecular Probes | Attach reporter groups (e.g., fluorescent tags). | Cellular imaging, pull-down assays. |

| Metabolic Studies | Synthesize isotopically labeled analogs. | Mass spectrometry-based metabolomics. |

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Metabolic Pathways and Metabolites

The metabolism of Valproic acid is known to be complex, involving pathways such as β-oxidation, glucuronidation, and oxidation via cytochrome P-450 (CYP) isoenzymes nih.govresearchgate.netresearchgate.net. 2-Hydroxy-2-propylpentanoic acid is a product of this intricate metabolic network, but its own subsequent metabolic fate is not well characterized. A primary future objective is to determine whether this compound is a terminal metabolite or an intermediate for further biotransformation.

Research should be directed toward identifying potential secondary metabolites. Advanced high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy techniques could be employed to analyze biological matrices (e.g., urine, plasma) from model organisms exposed to this compound. This would facilitate the discovery of novel, low-abundance downstream products that may have been previously undetected. Key research questions include identifying the specific enzymes responsible for any subsequent metabolism and understanding how these pathways might differ across species or under various physiological conditions.

| Potential Research Area | Objective | Methodology | Potential Outcomes |

| Secondary Metabolism | To determine if this compound is further metabolized. | Incubate the compound with liver microsomes or hepatocytes; analyze products using LC-MS/MS and NMR. | Identification of novel secondary metabolites (e.g., products of oxidation, conjugation). |

| Enzyme Identification | To identify the specific enzymes (e.g., CYPs, UGTs) that act on the compound. | Use recombinant human enzymes and selective chemical inhibitors in metabolic assays. | Pinpointing the key enzymatic pathways responsible for clearance or bioactivation. |

| Metabolic Phenotyping | To explore inter-individual differences in metabolism. | Correlate metabolite levels with genetic polymorphisms in metabolic enzymes in preclinical models. | Understanding sources of variability in the compound's metabolic profile. |

Development of Advanced Synthetic Strategies for Isomer Control

This compound possesses a chiral center at the C2 carbon, meaning it exists as two distinct enantiomers: (R)-2-Hydroxy-2-propylpentanoic acid and (S)-2-Hydroxy-2-propylpentanoic acid. It is well-established for other VPA metabolites, such as 4-ene-VPA, that biological activity and toxicity can be stereospecific mdpi.com. Therefore, a critical research direction is the development of synthetic methods that allow for precise control over the stereochemistry at this position.

| Synthetic Approach | Description | Advantages | Challenges |

| Asymmetric Catalysis | Utilizes a small amount of a chiral catalyst to induce stereoselectivity in the formation of the C2 hydroxyl group. | High efficiency (low catalyst loading), potential for scalability. | Catalyst development can be complex and expensive. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed. | Well-established and reliable methods for α-hydroxy acids nih.gov. | Requires additional synthetic steps for attachment and removal, generating waste. |

| Enzymatic Resolution | Employs enzymes (e.g., lipases) that selectively react with one enantiomer in a racemic mixture, allowing for their separation. | Very high enantioselectivity, environmentally friendly conditions. | Can be limited by substrate scope and enzyme availability; maximum yield is 50% for the desired enantiomer. |

Identification of Novel Molecular Targets and Pathways in Biological Systems

While the parent drug VPA is known to have multiple mechanisms of action, including histone deacetylase (HDAC) inhibition and modulation of GABAergic neurotransmission, the specific molecular targets of its individual metabolites are largely unknown researchgate.netmdpi.com. A pivotal area for future investigation is to systematically screen this compound (and its individual enantiomers) to identify novel protein interactions and biological pathways it may modulate.

High-throughput screening campaigns could be launched to test the compound against large panels of enzymes, receptors, and ion channels. Techniques such as thermal shift assays, chemical proteomics, and affinity chromatography-mass spectrometry can identify direct binding partners in an unbiased manner. Subsequent cell-based assays would then be necessary to validate these targets and elucidate the functional consequences of their modulation. Particular attention could be paid to targets related to VPA's known effects, such as enzymes involved in fatty acid metabolism, epigenetic regulation, and mitochondrial function, to determine if this metabolite contributes to or diverges from the parent compound's activity profile nih.gov.

| Potential Target Class | Rationale | Investigative Techniques |

| Histone Deacetylases (HDACs) | The parent compound, VPA, is a known HDAC inhibitor mdpi.com. | In vitro enzymatic activity assays with purified HDAC isoforms. |

| Mitochondrial Enzymes | VPA and its metabolites are known to interfere with mitochondrial β-oxidation clinpgx.orgnih.gov. | Measurement of oxygen consumption rates, enzyme kinetics with isolated mitochondria. |

| Cytochrome P450 Enzymes | The compound could act as an inhibitor or inducer of enzymes involved in its own or other drugs' metabolism. | Recombinant CYP enzyme inhibition assays. |

| Nuclear Receptors | Many fatty acids and their derivatives are ligands for nuclear receptors that regulate gene expression. | Reporter gene assays, ligand binding assays. |

Integration of Omics Technologies in Mechanistic Research

To achieve a holistic understanding of the biological impact of this compound, future research must move beyond single-target investigations and embrace a systems-level approach. The integration of multiple high-throughput "omics" technologies offers a powerful strategy to map the global cellular response to the compound nih.govmdpi.com.

By combining transcriptomics (RNA-seq), proteomics, and metabolomics, researchers can simultaneously capture changes in gene expression, protein abundance, and metabolic flux within a biological system nih.govscienceopen.com. For example, treating a relevant cell model (e.g., hepatocytes) with the compound and applying this multi-omics workflow could reveal entire signaling and metabolic pathways that are perturbed. This approach can generate novel, data-driven hypotheses about the compound's mechanism of action, identify potential biomarkers of exposure or effect, and provide a comprehensive safety and activity profile mdpi.comresearchgate.net. Bioinformatic analysis is key to integrating these large datasets to construct comprehensive models of the compound's biological interactions aacrjournals.orgzenodo.org.

| Omics Technology | Information Gained | Potential Application for this compound |

| Transcriptomics | Changes in global gene expression (mRNA levels). | Identify genes and pathways (e.g., stress response, metabolism) transcriptionally regulated by the compound. |

| Proteomics | Changes in protein abundance and post-translational modifications. | Discover protein targets, compensatory responses, and downstream signaling events. |

| Metabolomics | Alterations in the profile of endogenous small-molecule metabolites. | Map perturbations in metabolic networks, such as fatty acid oxidation, glycolysis, and amino acid metabolism. |

| Multi-Omics Integration | A comprehensive, systems-level view of the biological response. | Construct a detailed mechanistic model of the compound's cellular effects by linking changes across all molecular layers. |

Investigation of Environmental and Biological Fate in Model Ecosystems (excluding human health impact studies)

The increasing use of pharmaceuticals like VPA leads to the inevitable release of the parent drug and its metabolites into the environment through wastewater. The environmental fate of this compound is completely uncharacterized. Future research should address this knowledge gap by investigating its persistence, degradation, and potential for bioaccumulation in relevant environmental compartments.

Standardized ecotoxicological studies using model ecosystems, such as aquatic microcosms containing algae, bacteria, and invertebrates, or terrestrial soil column systems, are needed. These studies would aim to determine the compound's biodegradability (both aerobic and anaerobic) and identify the microorganisms capable of its catabolism. It is also crucial to measure its partitioning behavior (e.g., octanol-water partition coefficient) to predict its tendency to adsorb to sediments or accumulate in organisms epa.gov. This research is essential for a complete life-cycle assessment of the parent drug VPA and for understanding the potential environmental footprint of its major metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.